

ABT-518 versus other matrix metalloproteinase inhibitors

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Abt-518

CAS No.: 286845-00-9

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Comparative Analysis of ABT-518

The table below summarizes the key characteristics of **ABT-518** in comparison to other MMP inhibitors from Abbott's drug discovery program.

Feature	ABT-518	ABT-770 (Preclinical Candidate)	Early Succinate-based & Biaryl Hydroxamate Inhibitors
Chemical Class	Phenoxyphenyl sulfone retrohydroxamate [1]	Biaryl ether retrohydroxamate [1]	Succinate-based; Biaryl hydroxamate [1]
Key MMP Targets	Selective inhibitor of MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B) [1]	Potent against MMP-2 (IC ₅₀ = 3.7 nM), lesser potency against MMP-9 (IC ₅₀ = 120 nM) [2]	Varies by compound; early classes were less selective [1]
Selectivity	Selective over MMP-1 (Collagenase-1) [1]	Selective over MMP-1 (IC ₅₀ = 4600 nM) and MMP-7 [2]	Broad MMP sub-type selectivity was a common shortcoming [1] [3]

Feature	ABT-518	ABT-770 (Preclinical Candidate)	Early Succinate-based & Biaryl Hydroxamate Inhibitors
Metabolic Stability	Improved stability compared to biaryl hydroxamates [1]	Metabolic instability led to problematic metabolites [2] [1]	Metabolic lability was a key issue [1]
Major Toxicity Concern	No significant phospholipidosis induced [2]	Induced multi-organ phospholipidosis in rats (via amine metabolite) [2]	Not specified in results, but toxicity was a general challenge [3]
Oral Bioavailability	Orally bioavailable [1]	Information not available in search results	An ongoing goal of the discovery program [1]
Clinical Status	Phase I clinical trials [4] [1]	Preclinical (not advanced to clinical trials due to toxicity) [2]	Preclinical (research phase)

Experimental Data and Methodologies

The data in the guide is supported by specific experimental protocols. Here are the methodologies for key findings.

Quantitative Bioanalysis of ABT-518

A robust LC-MS/MS method was developed and validated to support Phase I clinical trials for quantifying **ABT-518** and screening six metabolites in human plasma [5].

- **Sample Preparation:** Plasma samples were processed using a simple solid-phase extraction (SPE) on phenyl cartridges [5].
- **Chromatography:** Separation was achieved on a Zorbax Extend C18 column using an alkaline mobile phase of methanol and 10 mM ammonium hydroxide (80:20, v/v) [5].

- **Detection:** An API2000 triple-quadrupole mass spectrometer was used for highly specific and sensitive detection [5].
- **Performance:** The method had a dynamic range of 10–1000 ng/mL, with inter-assay accuracy within $\pm 9.24\%$ and precision always better than 10.7% [5].

In Vitro Phospholipidosis Screening

This assay was critical for differentiating **ABT-518** from the earlier compound ABT-770 [2].

- **Cell Model:** Utilized rat and human hepatocytes (liver cells) in culture [2].
- **Staining:** A fluorescent phosphatidylethanolamine analog (NBD-PE) was used to detect the accumulation of phospholipids, a hallmark of phospholipidosis [2].
- **Procedure:** Hepatocytes were exposed to the parent drugs (ABT-770, **ABT-518**) and their major metabolites. After 24-48 hours, the intracellular accumulation of phospholipids was assessed via the fluorescent marker [2].
- **Key Finding:** The **amine metabolite of ABT-770 (Abbott-292986)** was primarily responsible for inducing phospholipidosis, while the amine metabolite of **ABT-518** did not cause this effect. This explained the superior safety profile of **ABT-518** [2].

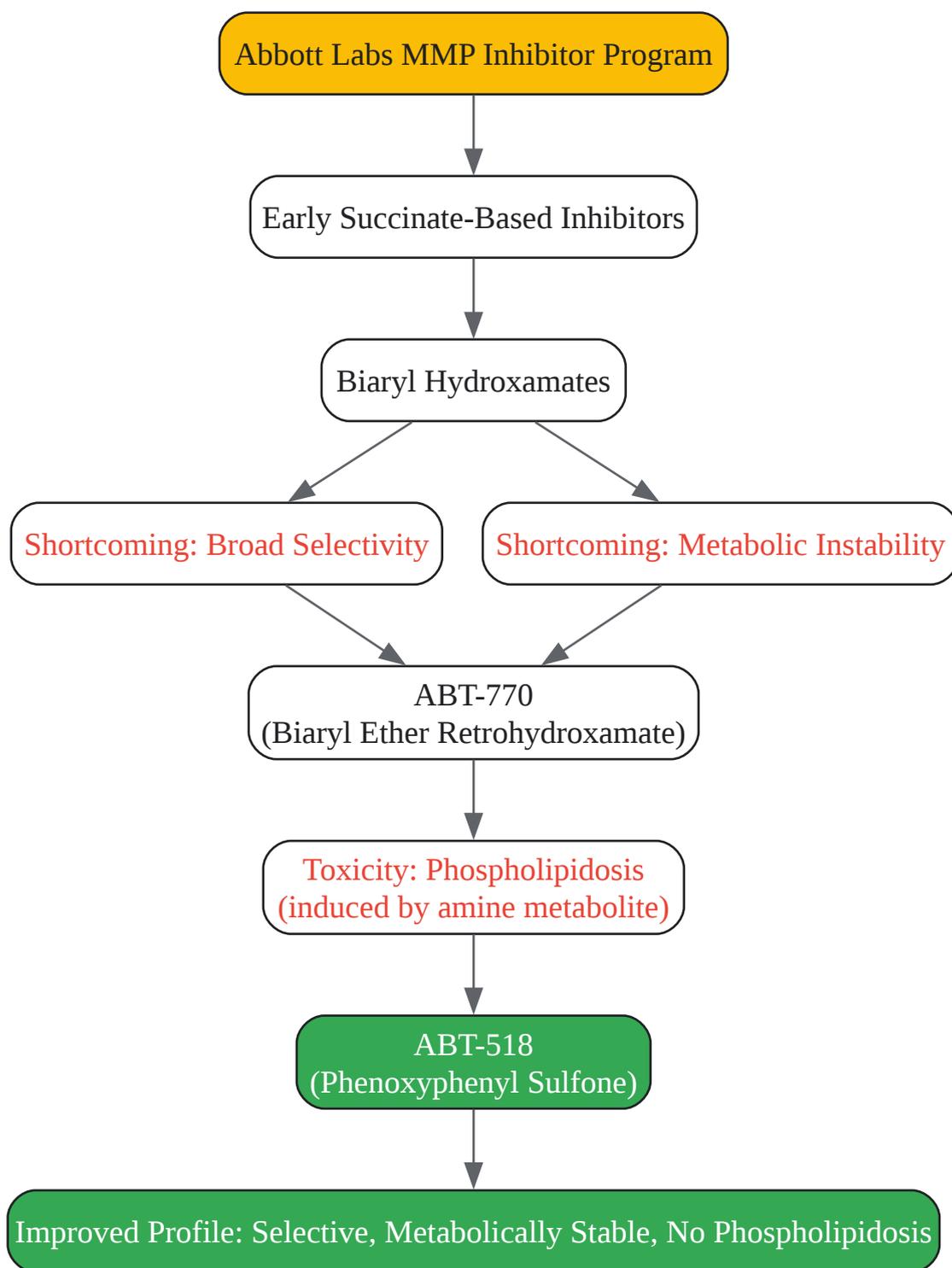
Clinical Pharmacokinetics and Metabolism

A study in six cancer patients from a Phase I trial established the clinical profile of **ABT-518** [4] [6].

- **Dosing:** **ABT-518** was administered once daily via the oral route [4].
- **PK Analysis:** Plasma and urine samples were analyzed by LC-MS/MS. **ABT-518** showed slow absorption (T_{max} 4-8 hours) and a long terminal half-life ($T_{1/2}$) of 20 hours, supporting once-daily dosing. The estimated volume of distribution ($V/F > 70$ L) suggested good tissue penetration [4].
- **Metabolism:** **ABT-518** was extensively metabolized, with at least six different metabolites identified in humans [4].

Development Context and Significance

The following diagram illustrates the rational design evolution that led to **ABT-518**, addressing key challenges faced by earlier MMP inhibitors.



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To cite this document: Smolecule. [ABT-518 versus other matrix metalloproteinase inhibitors].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549035#abt-518-versus-other-matrix-metalloproteinase-inhibitors]

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